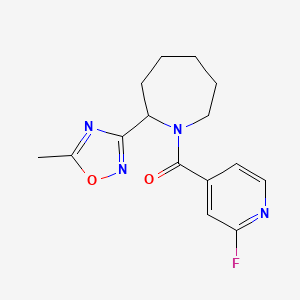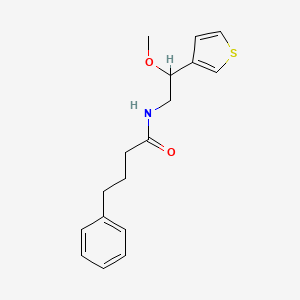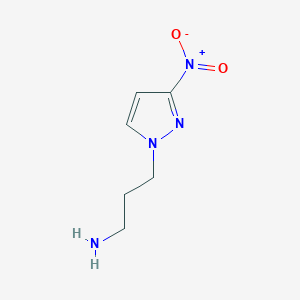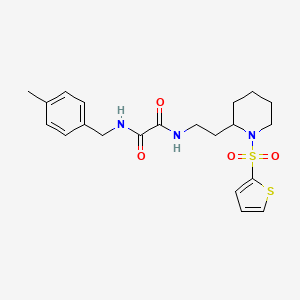
N1-(4-Methylbenzyl)-N2-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-methylbenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H27N3O4S2 and its molecular weight is 449.58. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methylbenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methylbenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Piperidinderivaten
Piperidinderivate spielen in der medizinischen Chemie eine wichtige Rolle, da sie als Bausteine für verschiedene Pharmazeutika dienen. Die hier vorliegende Verbindung kann zur Synthese einer großen Bandbreite von Piperidinderivaten verwendet werden, darunter substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone. Diese Derivate sind in über zwanzig Klassen von Pharmazeutika enthalten und sind essentiell für die Entwicklung von Medikamenten mit potenziellen therapeutischen Anwendungen .
Pharmakologische Anwendungen
Der Piperidin-Rest der Verbindung ist in der pharmazeutischen Industrie von großer Bedeutung. Piperidinhaltige Verbindungen sind an der Synthese von Medikamenten beteiligt, die eine Vielzahl von biologischen Signalwegen ansprechen. Sie sind bekannt für ihre Rolle bei der Entdeckung und biologischen Bewertung potenzieller Medikamente, insbesondere bei der Entwicklung von Arzneimitteln für das zentrale Nervensystem, Herz-Kreislauf-Medikamenten und Analgetika .
Anti-Fibrose-Aktivität
Verbindungen mit einem Pyrimidin-Rest, ähnlich dem in der Verbindung von Interesse, wurden auf ihre Anti-Fibrose-Aktivitäten untersucht. Diese Verbindungen können die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium hemmen, was auf ihr Potenzial als neuartige Anti-Fibrose-Medikamente hindeutet .
Chemische Biologieforschung
Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Konstruktion neuartiger heterocyclischer Verbindungsbibliotheken mit potenziellen biologischen Aktivitäten. Sie kann in der chemischen Biologieforschung eingesetzt werden, um neue biologische Wechselwirkungen und pharmakologische Effekte zu untersuchen und so zum Verständnis von Krankheitsmechanismen und zur Entwicklung neuer therapeutischer Strategien beizutragen .
Neuropharmakologie
Verwandte Verbindungen, wie Methiopropamin, die strukturelle Ähnlichkeiten mit der Thiophen-Gruppe und dem Alkyl-Amin-Substituenten aufweisen, wurden auf ihre neuropharmakologischen Eigenschaften untersucht. Sie wirken als Noradrenalin-Dopamin-Wiederaufnahmehemmer und haben potenzielle Anwendungen bei der Behandlung von Störungen im Zusammenhang mit einer Dysregulation von Neurotransmittern .
Metabolismusstudien
Der Metabolismus von Verbindungen, die strukturell mit der hier vorliegenden Verbindung verwandt sind, wurde erforscht, wodurch Erkenntnisse über ihre Pharmakokinetik und Toxikologie gewonnen wurden. Das Verständnis der Stoffwechselwege kann helfen, das Verhalten neuer Medikamente im Körper vorherzusagen und ihre Sicherheitsprofile zu beurteilen .
Eigenschaften
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-16-7-9-17(10-8-16)15-23-21(26)20(25)22-12-11-18-5-2-3-13-24(18)30(27,28)19-6-4-14-29-19/h4,6-10,14,18H,2-3,5,11-13,15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVBQIBADGHHQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
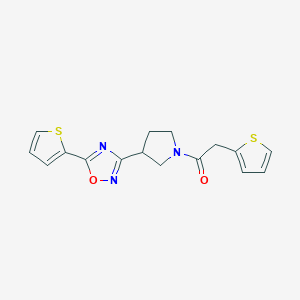
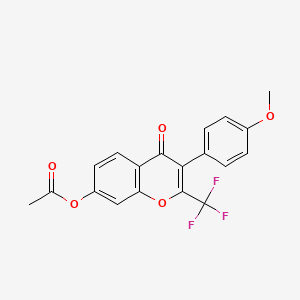
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)

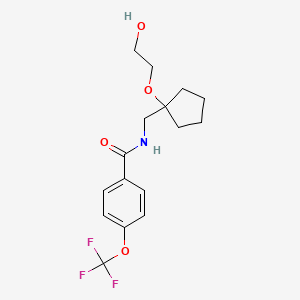

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2354117.png)
![methyl 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2354119.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354120.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)
